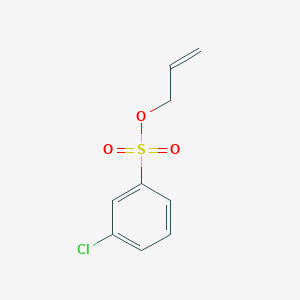![molecular formula C34H32N6O2S3 B14675352 1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) CAS No. 40939-85-3](/img/structure/B14675352.png)
1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a sulfonyl group bridging two isothiocyanatobenzene moieties, each of which is further connected to a phenylpiperazine unit. The presence of multiple functional groups within this molecule makes it a versatile candidate for various chemical reactions and applications.
準備方法
The synthesis of 1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) typically involves multi-step organic reactions. The general synthetic route includes:
Formation of Isothiocyanatobenzene Derivatives: The initial step involves the preparation of 2-isothiocyanatobenzene derivatives through the reaction of 2-aminobenzene with thiophosgene under controlled conditions.
Sulfonylation: The next step is the introduction of the sulfonyl group. This is achieved by reacting the isothiocyanatobenzene derivatives with a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Coupling with Phenylpiperazine: The final step involves the coupling of the sulfonylbis(isothiocyanatobenzene) intermediate with 4-phenylpiperazine. This step is typically carried out in an organic solvent like dichloromethane, using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and continuous flow systems.
化学反応の分析
1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the isothiocyanate groups, leading to the formation of sulfonylurea derivatives.
Reduction: Reduction of the isothiocyanate groups can yield amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s ability to interact with biological macromolecules makes it a potential candidate for drug development and biochemical studies.
Medicine: Its structural features allow for the exploration of its pharmacological properties, including potential use as an anticancer or antimicrobial agent.
Industry: The compound can be used in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of 1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) involves its interaction with specific molecular targets and pathways. The isothiocyanate groups are known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The sulfonyl group may also play a role in stabilizing the compound’s interaction with its targets.
類似化合物との比較
1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) can be compared with other similar compounds, such as:
1,1’-[Sulfonylbis(4-chlorobenzene)]: This compound lacks the isothiocyanate and piperazine groups, making it less reactive in certain chemical reactions.
1,1’-[Sulfonylbis(2-isothiocyanatobenzene)]: This compound lacks the phenylpiperazine units, which may affect its biological activity and applications.
1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine): This compound has a methyl group instead of a phenyl group on the piperazine units, which may influence its chemical and biological properties.
The uniqueness of 1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine) lies in its combination of functional groups, which provides a versatile platform for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
40939-85-3 |
|---|---|
分子式 |
C34H32N6O2S3 |
分子量 |
652.9 g/mol |
IUPAC名 |
1-[2-isothiocyanato-4-[3-isothiocyanato-4-(4-phenylpiperazin-1-yl)phenyl]sulfonylphenyl]-4-phenylpiperazine |
InChI |
InChI=1S/C34H32N6O2S3/c41-45(42,29-11-13-33(31(23-29)35-25-43)39-19-15-37(16-20-39)27-7-3-1-4-8-27)30-12-14-34(32(24-30)36-26-44)40-21-17-38(18-22-40)28-9-5-2-6-10-28/h1-14,23-24H,15-22H2 |
InChIキー |
NUXXPIWJFRNSHH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)S(=O)(=O)C4=CC(=C(C=C4)N5CCN(CC5)C6=CC=CC=C6)N=C=S)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine](/img/structure/B14675277.png)
![[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride](/img/structure/B14675283.png)

stannane](/img/structure/B14675285.png)
![N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline](/img/structure/B14675298.png)



![6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14675328.png)




